1,3,5-Tribenzoylbenzene

Description

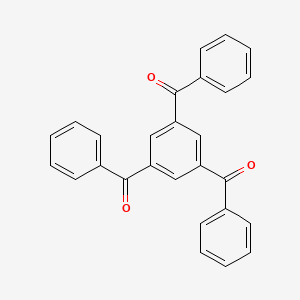

1,3,5-Tribenzoylbenzene (TBP) is a symmetric aromatic compound featuring a central benzene ring substituted with three benzoyl (C₆H₅CO-) groups at the 1, 3, and 5 positions. Its molecular formula is C₂₄H₁₈O₃, with a planar, conjugated structure that enables strong electron-withdrawing capabilities due to the electron-deficient benzoyl moieties. TBP has garnered significant attention in materials science, particularly in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs) .

Key properties include:

- High Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition temperatures exceeding 300°C, making it suitable for high-temperature device fabrication .

- Electronic Characteristics: Density functional theory (DFT) calculations show a distinct separation between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), localized on donor (e.g., carbazole) and acceptor (TBP) units, respectively. This small singlet-triplet energy gap (ΔEST ≈ 0.01–0.05 eV) facilitates efficient reverse intersystem crossing (RISC), a hallmark of TADF .

- Applications: TBP-based emitters achieve high external quantum efficiencies (EQEs) in OLEDs (up to 18.3%), underscoring its utility in optoelectronics .

Propriétés

IUPAC Name |

(3,5-dibenzoylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O3/c28-25(19-10-4-1-5-11-19)22-16-23(26(29)20-12-6-2-7-13-20)18-24(17-22)27(30)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSRSUAVHPFWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180519 | |

| Record name | 1,3,5-Tribenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25871-69-6 | |

| Record name | 1,3,5-Tribenzoylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025871696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tribenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Acylation

The Friedel-Crafts acylation method involves the reaction of benzoyl chloride with a suitable aromatic substrate in the presence of a Lewis acid catalyst such as aluminum chloride. This method is well-documented for synthesizing various aryl ketones.

-

$$

\text{C}{6}\text{H}{5}\text{COCl} + \text{C}{6}\text{H}{4}(\text{R}) + \text{AlCl}{3} \rightarrow \text{C}{6}\text{H}{4}(\text{R})(\text{COC}{6}\text{H}{5}) + \text{AlCl}{3}\text{Cl}

$$ Yield: Typically high yields of 70-90% can be achieved depending on reaction conditions.

Cyclotrimerization of Enaminones

This method utilizes enaminones as precursors and involves cyclotrimerization in an acidic medium (e.g., acetic acid/pyridine).

-

Enaminones are reacted under controlled conditions to form the triaryl structure.

Yield: Reports indicate yields around 65-80% for this method, highlighting its efficiency in synthesizing related compounds.

One-Pot Synthesis

A more recent approach involves a one-pot synthesis using 1-phenyl-2-propyn-1-one in pressurized hot water. This method simplifies the synthesis process by combining multiple steps into one reaction.

Conditions: The reaction is performed at elevated temperatures (150-200 °C) under pressure.

Yield: Yields can vary from 65% to 74%, depending on the reaction time and temperature.

| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzoyl chloride, AlCl₃ | Room temperature to reflux | 70-90 | Commonly used; high efficiency |

| Cyclotrimerization | Enaminones, Acetic acid/Pyridine | Acidic medium | 65-80 | Efficient for related compounds |

| One-Pot Synthesis | 1-Phenyl-2-propyn-1-one | Pressurized hot water | 65-74 | Simplifies multiple steps into one |

Recent studies have explored the structural properties and potential applications of 1,3,5-Tribenzoylbenzene. For instance, its crystal structure has been elucidated through X-ray diffraction techniques, revealing significant insights into its molecular arrangement which can influence its reactivity and stability in various chemical environments.

Additionally, variations in substituents on the phenyl rings can affect both the yield and the reaction pathways during synthesis. For example, substituents such as p-methyl can slow down the reaction rate while p-chloro can enhance it.

Analyse Des Réactions Chimiques

Types of Reactions: 1,3,5-Tribenzoylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of halogenated or nitrated benzoylbenzenes.

Applications De Recherche Scientifique

Chemical Properties and Structure

The crystal structure of 1,3,5-tribenzoylbenzene reveals insights into its molecular arrangement and interactions. The compound consists of three benzoyl groups attached to a central benzene ring, contributing to its stability and reactivity in various chemical environments .

Applications in Materials Science

- Polymeric Materials :

- Photochemical Applications :

- Electrochemical Applications :

Biomedical Applications

- Drug Delivery Systems :

- Anticancer Activity :

Case Studies

Mécanisme D'action

The mechanism of action of 1,3,5-tribenzoylbenzene involves its interaction with various molecular targets. The compound’s triketone structure allows it to participate in multiple chemical reactions, including coordination with metal ions and formation of hydrogen bonds with biological molecules.

Comparaison Avec Des Composés Similaires

Key Differences :

- The benzoyl groups in TBP introduce electron-withdrawing effects absent in 1,3,5-triphenylbenzene, enabling charge-transfer transitions critical for TADF.

- TBP’s carbonyl groups enhance conjugation and reduce ΔEST, unlike the purely hydrocarbon structure of 1,3,5-triphenylbenzene .

Benzene-1,3,5-tris-phenylmethylene

Molecular Formula : C₂₇H₂₁

Functional Groups : Phenylmethylene (-CHC₆H₅) substituents .

Key Differences :

- TBP’s benzoyl groups stabilize charge-transfer states, whereas tris-phenylmethylene’s radical-like structure supports high-spin configurations.

- TBP is solution-processable and used in devices, while tris-phenylmethylene is primarily studied in single-crystal matrices (including TBP itself) for spin-resonance experiments .

Thiazolo-Pyrimidine Derivatives (Compounds 11a,b, 12)

Molecular Formulas :

While structurally distinct from TBP, these derivatives share synthetic relevance (e.g., use of fused aromatic systems and carbonyl groups). However, their heterocyclic cores and lack of benzoyl groups limit direct comparability.

Research Findings and Implications

- TBP vs. Triphenylbenzene : The substitution of phenyl with benzoyl groups transforms a passive hydrocarbon into a high-performance electron acceptor, enabling breakthroughs in OLED efficiency .

- TBP vs. Tris-phenylmethylene : Despite both being trisubstituted benzenes, their substituents dictate entirely different applications—TBP in optoelectronics and tris-phenylmethylene in spin chemistry .

Activité Biologique

1,3,5-Tribenzoylbenzene (TBB) is an organic compound with the molecular formula C27H18O3 and a molecular weight of 390.43 g/mol. It has garnered attention due to its potential biological activities, particularly in the fields of food preservation and pharmacology. This article explores the biological activity of TBB, supported by data tables and relevant research findings.

- Chemical Name : this compound

- CAS Number : 25871-69-6

- Molecular Formula : C27H18O3

- Molecular Weight : 390.43 g/mol

Biological Activities

This compound has been studied for various biological activities, including antimicrobial and anti-spoilage properties. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

TBB has demonstrated significant antimicrobial properties against various microorganisms. A study highlighted its effectiveness against specific bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.97 µg/mL | |

| S. aureus | 27.55 µg/mL | |

| C. albicans | 2.78 µg/mL |

These results indicate that TBB may serve as a potent antimicrobial agent in food preservation applications.

Antioxidant Activity

In addition to its antimicrobial properties, TBB has been evaluated for its antioxidant activity. Antioxidants are crucial for preventing oxidative stress in biological systems, which can lead to various diseases.

- DPPH Radical Scavenging Activity : TBB exhibited a notable ability to scavenge DPPH radicals, indicating potential as an antioxidant agent.

- Total Phenolic Content : The total phenolic content of TBB was measured to correlate with its antioxidant capacity.

Case Studies

Several case studies have explored the practical applications of TBB in food science and pharmacology:

- Food Preservation : A study assessed the use of TBB as a natural preservative in food products. Results showed that TBB effectively inhibited microbial growth and extended shelf life.

- Pharmacological Applications : Research indicated that TBB could be developed into formulations targeting specific diseases due to its bioactive properties.

The mechanism by which TBB exerts its biological effects is still under investigation. However, it is hypothesized that its structure allows it to interact with cellular membranes or enzymes involved in metabolic pathways:

- Cell Membrane Disruption : TBB may disrupt microbial cell membranes, leading to cell lysis.

- Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress could contribute to its antioxidant effects.

Q & A

Q. What are the key synthetic methodologies for preparing 1,3,5-tribenzoylbenzene (TBP) and its derivatives in materials science?

TBP is synthesized via nucleophilic substitution reactions, often using molecular hybridization strategies. For example, TBP-based thermally activated delayed fluorescence (TADF) materials are synthesized by coupling TBP (electron acceptor) with carbazole derivatives (electron donors) via Buchwald-Hartwig amination. Structural confirmation requires ¹H/¹³C NMR, IR spectroscopy, HR-MS, and single-crystal X-ray diffraction to validate purity and bonding patterns .

Q. How can thermal stability and electronic properties of TBP-based materials be experimentally characterized?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing thermal stability. For electronic properties, cyclic voltammetry determines HOMO/LUMO energy levels, while time-resolved photoluminescence quantifies singlet-triplet energy gaps (ΔEST). Theoretical DFT calculations further validate orbital distributions, showing HOMO localized on carbazole donors and LUMO on TBP .

Q. What safety protocols are essential for handling TBP in laboratory settings?

TBP requires storage in tightly sealed containers under inert atmospheres to prevent degradation. While specific flammability data are limited, general aromatic compound protocols apply: use chemical-resistant gloves (tested to EN 374 or equivalent), avoid inhalation of particulates, and ensure fume hoods for synthesis steps. Contaminated clothing must be removed immediately .

Advanced Research Questions

Q. How can researchers optimize the ΔEST of TBP-based TADF materials to enhance reverse intersystem crossing (RISC)?

Reducing ΔEST (<0.1 eV) is achieved by steric and electronic tuning of donor-acceptor pairs. For example, increasing methyl groups on carbazole donors (e.g., 1,3,6,8-tetramethylcarbazole vs. 1,8-dimethylcarbazole) elevates HOMO levels, narrowing ΔEST to 0.01 eV. This enhances RISC efficiency, as evidenced by external quantum efficiencies (EQE) up to 18.3% in OLED devices .

Q. What experimental strategies resolve discrepancies in spectroscopic data for TBP-containing systems?

Discrepancies in emission spectra (e.g., redshifted peaks in solution vs. solid state) arise from aggregation-induced effects. Use temperature-dependent photoluminescence and solvent polarity studies to distinguish intramolecular charge transfer (ICT) from excimer formation. Single-crystal X-ray diffraction clarifies molecular packing and π-π interactions .

Q. How does TBP serve as a matrix in high-spin molecular studies, and what are its limitations?

TBP is used as a diamagnetic host matrix in electron paramagnetic resonance (EPR) studies of high-spin molecules (e.g., septet-state hydrocarbons). Its rigid, non-interacting structure minimizes signal interference. However, its low solubility in polar solvents limits compatibility with ionic species, necessitating solvent screening for dissolution .

Q. What challenges arise in integrating TBP-based emitters into multilayer OLED devices?

Key challenges include phase separation in host-guest systems and triplet-triplet annihilation at high currents. Solutions include:

- Doping optimization : ≤10 wt% TBP derivatives in hosts like mCP (1,3-bis(N-carbazolyl)benzene) to balance charge transport.

- Interlayer engineering : Using hole/electron-blocking layers (e.g., TAPC, TmPyPB) to confine excitons. Device architectures achieving EQE >15% require precise control of layer thicknesses (e.g., 40 nm emissive layer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.